2-((4-Fluorophenyl)amino)nicotinonitrile
Description
2-((4-Fluorophenyl)amino)nicotinonitrile (CAS: 854382-09-5) is a heterocyclic compound with the molecular formula C₁₃H₁₀FN₃ and a molecular weight of 227.24 g/mol. Structurally, it consists of a nicotinonitrile core substituted with a 4-fluorophenylamino group at the 2-position. Predicted physicochemical properties include a density of 1.24±0.1 g/cm³, boiling point of 392.8±37.0 °C, and a pKa of 2.93±0.10 . It is classified as an irritant, indicating moderate handling precautions.
Properties
IUPAC Name |
2-(4-fluoroanilino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPVCOCTBQRQIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)amino)nicotinonitrile typically involves the reaction of 4-fluoroaniline with nicotinonitrile under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the amino group of 4-fluoroaniline and the nitrile group of nicotinonitrile. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)amino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-((4-Fluorophenyl)amino)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Nicotinonitrile Derivatives
Structural Modifications and Pharmacological Profiles
Nicotinonitrile derivatives are often modified at the 2-, 4-, and 6-positions to enhance biological activity. Below is a comparative analysis of structurally related compounds:
Impact of Substituents on Activity
- Electron-Withdrawing Groups (e.g., Fluorine, Chlorine): The 4-fluorophenyl group in 2-((4-Fluorophenyl)amino)nicotinonitrile enhances metabolic stability and bioavailability via hydrophobic interactions . Similar effects are observed in compound XXXVI (4-(4-fluorophenyl)), which showed antitumor activity . Halogenated analogs like 2-Amino-4-(2,4-dichlorophenyl)-6-naphthylnicotinonitrile () exhibit improved binding to aromatic receptors due to halogen-π interactions .
Bulkier Substituents (e.g., Naphthyl, Pyrazole):
- Amino and Heterocyclic Additions: The 2-amino group in 2-Amino-4-(2,4-dichlorophenyl)-6-naphthylnicotinonitrile facilitates hydrogen bonding, stabilizing its crystal lattice . AZ 960’s 5-methylpyrazol-3-ylamino group confers selectivity for JAK2 kinase, highlighting the role of heterocycles in target specificity .
Biological Activity
2-((4-Fluorophenyl)amino)nicotinonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a fluorinated phenyl group attached to an amino group, alongside a nicotinonitrile moiety. This configuration is crucial for its biological activity.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives with similar frameworks have shown promising inhibition against the EGFR and VEGFR-2 kinases, which are pivotal in cancer progression and metastasis .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Similar Derivative A | HCT-116 | 30 | |
| Similar Derivative B | PC-3 | 66 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Compounds in this class have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating a robust antibacterial profile .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µM) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 5.64 | This compound |
| Escherichia coli | 8.33 | Similar Derivative C |
| Pseudomonas aeruginosa | 13.40 | Similar Derivative D |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes involved in tumor growth and bacterial proliferation by forming covalent bonds with critical thiol groups in proteins . This interaction can lead to alterations in protein function, thereby influencing cellular pathways associated with cancer and infection.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of fluorinated phenyl derivatives on MCF-7 breast cancer cells, revealing that certain analogs exhibited strong selective toxicity while sparing normal cells .
- Antimicrobial Efficacy Assessment : Another research effort focused on the antibacterial properties of nicotinonitrile derivatives, where compounds were screened against multiple bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
